

# Menthone-Derived Azepane Scaffolds: Synthetic Protocols and Chiral Applications

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## Compound of Interest

**Compound Name:** 1,5-Dimethyl-2-(propan-2-yl)azepane  
**CAS No.:** 6301-55-9  
**Cat. No.:** B14012048

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## Executive Summary

This technical guide details the conversion of (-)-menthone, a commercially available chiral pool terpene, into enantiopure azepane (hexahydroazepine) scaffolds. The seven-membered azepane ring is a "privileged structure" in medicinal chemistry, serving as a core for protease inhibitors and GPCR ligands. By leveraging the inherent chirality of (-)-menthone ((2S,5R)-2-isopropyl-5-methylcyclohexanone), researchers can access high-value chiral building blocks without expensive asymmetric catalysis. This document provides self-validating protocols for the Beckmann rearrangement and Schmidt reaction pathways, downstream reduction to the amine, and applications in asymmetric ligand design.

## Strategic Rationale

### The Chiral Pool Advantage

(-)-Menthone is an optimal starting material for three reasons:

- **Cost-Efficiency:** It is inexpensive and available in multi-gram to kilogram quantities.

- **Defined Stereochemistry:** It possesses two established stereocenters (C2 and C5).[1] The integrity of the C5-methyl center is generally maintained, while the C2-isopropyl center dictates the regiochemical outcome of ring expansion.
- **Steric Bulk:** The isopropyl group provides significant steric hindrance, a desirable trait when the resulting azepane is used as a chiral auxiliary or ligand.

## The Azepane Target

While piperidines (6-membered) and pyrrolidines (5-membered) are ubiquitous, azepanes (7-membered) offer unique conformational flexibility. This "floppiness" allows azepane-based ligands to adopt distinct bite angles in metal coordination, often complementary to rigid bis-oxazolines or phosphines.

## Synthetic Pathways & Mechanism[2]

The transformation of menthone to azepane primarily proceeds via the formation of a lactam (caprolactam derivative) followed by reduction. Two primary routes exist:

- **Route A: Beckmann Rearrangement (Preferred):** Two-step process (Oxime formation Rearrangement). Allows for the isolation of the oxime and separation of geometric isomers to control regioselectivity.
- **Route B: Schmidt Reaction:** One-step reaction using hydrazoic acid ( ). Faster but often yields a mixture of regioisomers and involves hazardous azides.

## Mechanistic Logic: The Regioselectivity Challenge

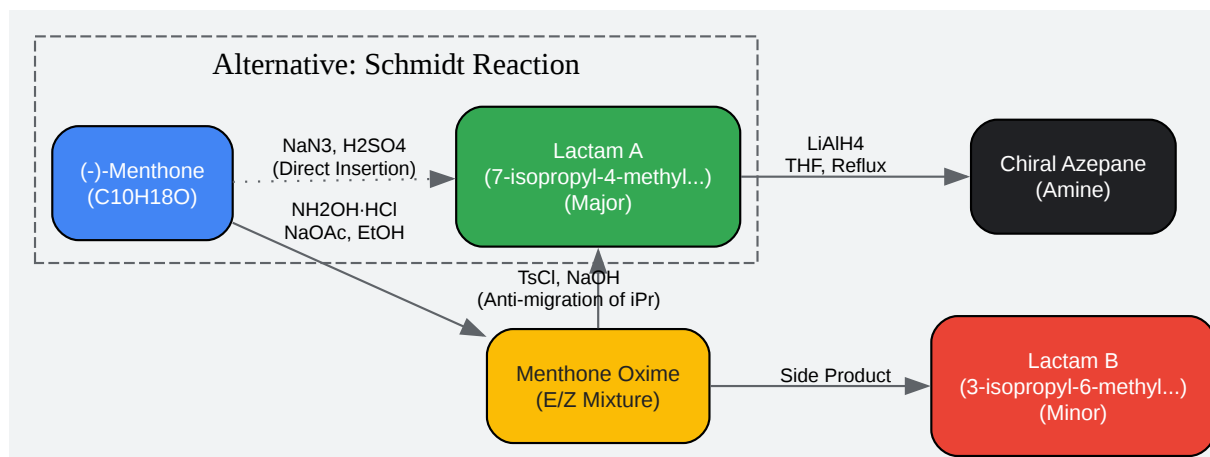
The critical variable is the insertion of the nitrogen atom.

- **Path 1 (Migration of C2-Isopropyl):** Nitrogen inserts between the carbonyl and the isopropyl group. Product: 7-isopropyl-4-methyl-hexahydro-2H-azepin-2-one.
- **Path 2 (Migration of C6-Methylene):** Nitrogen inserts between the carbonyl and the methylene group. Product: 3-isopropyl-6-methyl-hexahydro-2H-azepin-2-one.

Control Rule: In the Beckmann rearrangement, the alkyl group anti (trans) to the hydroxyl group of the oxime migrates. Therefore, controlling the

ratio of the oxime dictates the lactam product.

## Workflow Diagram



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Figure 1: Synthetic workflow for the conversion of menthone to chiral azepane. The Beckmann route allows for isomer control, while the Schmidt route is direct but less selective.

## Detailed Experimental Protocols

### Protocol 1: Preparation of Menthone Oxime

Objective: Convert ketone to oxime while maximizing yield. Safety: Hydroxylamine hydrochloride is corrosive.

- Setup: In a 500 mL round-bottom flask, dissolve (-)-menthone (15.4 g, 100 mmol) in Ethanol (95%, 150 mL).
- Addition: Add Hydroxylamine hydrochloride ( , 10.5 g, 150 mmol) followed by Sodium Acetate ( , 16.4 g, 200 mmol) dissolved in minimal water.

- Reaction: Reflux the mixture for 2-3 hours.
  - Validation Check: Monitor TLC (Hexane/EtOAc 4:1). The starting material ( ) should disappear, replaced by the oxime spot ( ).
- Workup: Remove ethanol under reduced pressure. Resuspend residue in water (100 mL) and extract with Dichloromethane ( mL). Dry over and concentrate.
- Result: A viscous oil or low-melting solid. Yield typically >90%. This is a mixture of and isomers.

## Protocol 2: Beckmann Rearrangement to Lactam

Objective: Stereospecific rearrangement to the 7-membered lactam. Reagent Choice: Tosyl Chloride (TsCl) is preferred over

or

for milder conditions and easier handling.

- Setup: Dissolve Menthone Oxime (10 g, ~59 mmol) in Acetone (100 mL) and cool to 0°C.
- Activation: Add Tosyl Chloride (12.4 g, 65 mmol) portion-wise.
- Rearrangement: Add aqueous NaOH (10%, 60 mL) dropwise over 30 minutes, maintaining temperature <10°C.
- Completion: Allow to warm to room temperature and stir for 12 hours.
  - Validation Check: IR Spectroscopy. Look for the disappearance of the broad OH stretch (3300  $\text{cm}^{-1}$ ) and appearance of the strong Lactam C=O stretch (approx. 1660  $\text{cm}^{-1}$ ).

- Purification: Acidify with HCl to pH 4, extract with  
  
    . Wash with brine.
- Separation: Column chromatography (Silica, Hexane/EtOAc gradient). The major product is usually 7-isopropyl-4-methyl-hexahydro-2H-azepin-2-one.
  - Note: Recrystallization from hexane can often isolate the major isomer if the solid is crystalline.

### Protocol 3: Reduction to Azepane

Objective: Reduce the amide carbonyl to a methylene group. Safety:

is pyrophoric. Use anhydrous conditions and inert atmosphere (

or

).

- Setup: Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Purge with Nitrogen.
- Reagent Prep: Suspend Lithium Aluminum Hydride (  
  
, 2.3 g, 60 mmol) in anhydrous THF (50 mL) at 0°C.
- Addition: Dissolve the Menthone Lactam (5.0 g, 30 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the  
  
suspension.
- Reaction: Once addition is complete, heat to reflux for 6-12 hours.
  - Validation Check: The reaction mixture should turn from grey to white/off-white. TLC should show a basic amine spot (stains with Ninhydrin or Dragendorff).
- Quench (Fieser Method): Cool to 0°C. Carefully add:
  - 2.3 mL Water

- 2.3 mL 15% NaOH
- 6.9 mL Water
- Workup: Stir until a granular white precipitate forms. Filter through Celite. Concentrate the filtrate.
- Isolation: Distillation under reduced pressure or conversion to the HCl salt for storage.
  - Yield: Typically 70-85%.

## Applications in Asymmetric Synthesis

The resulting 7-isopropyl-4-methylazepane is a chiral secondary amine. It serves as a versatile scaffold for ligands.

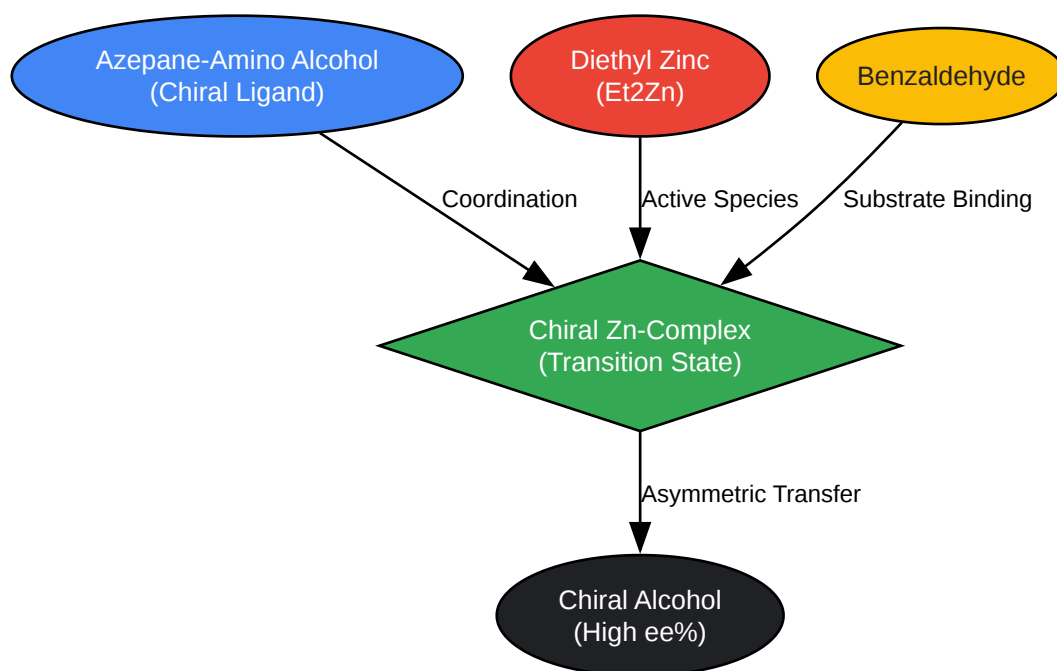
## Ligand Design Strategies

- N-Alkylation: Reaction with chiral or achiral halides to form tertiary amines.
- P,N-Ligands: Reaction with phosphine chlorides (e.g.,  
) to create phosphino-azepanes, useful for Ir-catalyzed hydrogenation.
- Amino-Alcohols: Ring opening of epoxides by the azepane yields  
-amino alcohols, which are excellent ligands for the enantioselective addition of diethylzinc to aldehydes.

## Case Study: Diethylzinc Addition

Menthone-derived azepane amino-alcohols have been shown to catalyze the addition of

to benzaldehyde with high enantiomeric excess (ee > 90%). The steric bulk of the isopropyl group at the C7 position (adjacent to Nitrogen) effectively shields one face of the transition state.



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Figure 2: Catalytic cycle for the enantioselective addition of diethylzinc using a menthone-derived azepane ligand.

## Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield in Rearrangement	Incomplete oxime formation or hydrolysis of oxime.	Ensure anhydrous conditions during rearrangement. Use TsCl/NaOH protocol for milder activation.
Product Mixture (Regioisomers)	Poor selectivity in migration.	Separate oxime isomers before rearrangement. The ngcontent-ng-c1989010908="" _ngghost-ng-c666086395="" class="inline ng-star-inserted"> -oxime and  -oxime yield different lactams. Crystallization of the oxime is often possible.
Incomplete Reduction	Old/degraded	Use fresh hydride reagent. Ensure THF is strictly anhydrous (sodium/benzophenone distilled).
Racemization	Harsh acidic conditions.	Avoid high temperature concentrated  (Schmidt conditions). Stick to the Beckmann route with TsCl.

## References

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